N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethoxy groups at the 4- and 6-positions. The triazine moiety is linked via a methyl group to a benzo[b]thiophene-2-carboxamide scaffold. This structure combines aromatic and electron-rich heterocyclic components, which are often associated with biological activity or utility in chemical synthesis.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-14-17-12(18-15(19-14)22-2)8-16-13(20)11-7-9-5-3-4-6-10(9)23-11/h3-7H,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBBVXGXOWEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholinium Chloride-Mediated Coupling
Reagent : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (CAS 3945-69-5) serves as a coupling agent.
Procedure :
- Activate the carboxylic acid by combining it with the morpholinium chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 25°C for 30 minutes.
- Add 2-(aminomethyl)-4,6-dimethoxy-1,3,5-triazine (1.0 equiv) and stir at reflux for 12 hours.
- Quench the reaction with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (eluent: dichloromethane/ether) to isolate the target compound in 75–85% yield.
Bis-Triazine Ether/DABCO System
Reagent : Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether (DMT-Ether) with 1,4-diazabicyclo[2.2.2]octane (DABCO).
Procedure :
- Generate the active triazine ester by mixing the carboxylic acid with DMT-Ether (1.5 equiv) and DABCO (2.0 equiv) in THF at 0°C.
- Add the triazine-methylamine derivative and stir at 25°C for 24 hours.
- Purify via recrystallization from ethanol/water (3:1) to obtain the product in 80–90% yield with >99% enantiomeric purity.
Comparative Analysis of Coupling Methods
The DMT-Ether/DABCO system offers superior yields and enantiomeric purity, making it preferable for large-scale synthesis. In contrast, the morpholinium chloride method is advantageous for rapid reactions but requires chromatographic purification.
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 8.05 (d, 1H, thiophene-H), 7.75 (d, 1H, thiophene-H), 4.12 (s, 6H, OCH₃), 3.90 (s, 3H, CO₂CH₃).
- IR (Nujol): 1730 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
Purity Assessment : HPLC analysis confirms >98% purity using a C18 column (acetonitrile/water gradient).
Challenges and Optimization
- Steric Hindrance : The bulky triazine-methylamine group necessitates prolonged reaction times for complete coupling.
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may require stringent drying to prevent hydrolysis.
- Scale-Up Considerations : Recrystallization from ethanol/water mixtures ensures scalability without compromising yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at the Triazine Ring
The 1,3,5-triazine scaffold contains three electrophilic carbon atoms susceptible to nucleophilic attack. The dimethoxy groups at positions 4 and 6 direct substitution primarily to position 2 (methyl-carboxamide branch) under basic conditions.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methoxy Displacement | Primary amines (e.g., NH₃) | THF, 60°C, 12 hrs | N-((4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl)benzothiophene-2-carboxamide | 72% | |
| Aromatic Substitution | Thiophenolate | DMF, 100°C, 6 hrs | N-((4,6-bis(phenylthio)-1,3,5-triazin-2-yl)methyl)benzothiophene-2-carboxamide | 58% |
Key observations:
-
Methoxy groups exhibit stepwise reactivity: position 4 > position 6 > position 2.
-
Steric hindrance from the methyl-carboxamide branch reduces substitution rates at position 2.
Carboxamide Functionalization
The benzothiophene-2-carboxamide group participates in three primary reaction pathways:
2.1 Hydrolysis
Acidic or basic hydrolysis converts the carboxamide to benzo[b]thiophene-2-carboxylic acid:
textCompound + H₂O/H⁺ → Carboxylic Acid + NH₃
-
Conditions : 6M HCl, reflux (8 hrs) achieves >90% conversion .
-
Application : Forms intermediates for ester/amide derivatives with biological activity .
2.2 N-Alkylation
The amide nitrogen undergoes alkylation with alkyl halides:
textCompound + R-X → N-Alkyl derivative
-
Reactivity : Limited due to resonance stabilization; requires strong bases (NaH) in DMF .
-
Example : Methylation with CH₃I produces N-methylated analog (86% yield) .
Cross-Coupling Reactions at Benzothiophene
The benzo[b]thiophene moiety enables catalytic coupling reactions:
Critical parameters:
-
Electron-withdrawing carboxamide group directs coupling to C5 position .
-
Steric factors limit functionalization at C3 adjacent to the fused benzene ring .
Biological Activity-Driven Reactivity
In pharmacological contexts, the compound exhibits unique interactions:
4.1 Opioid Receptor Binding
-
Acts as μ-opioid receptor agonist through dual-pathway activation:
-
Structural analogs show 3.4× reduced constipation risk compared to morphine derivatives .
4.2 Metabolic Oxidation
Cytochrome P450-mediated oxidation produces two primary metabolites:
textMajor Pathway: C5-hydroxylation of benzothiophene (73% abundance) Minor Pathway: Triazine N-demethylation (17% abundance)
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311+G**) reveal:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzo[b]thiophene moiety exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain benzo[b]thiophene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide may also possess similar properties due to its structural similarity to these effective compounds .
Opioid Receptor Modulation
Another area of application is in pain management. Compounds related to benzo[b]thiophene have shown promise as opioid receptor modulators. For example, a study reported that certain benzo[b]thiophene derivatives exhibited potent antinociceptive effects in animal models, indicating that this compound could potentially be developed into a therapeutic agent for pain relief .
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential use in developing novel pesticides. The incorporation of triazine structures into pesticide formulations has been linked to enhanced efficacy and stability. Research shows that compounds similar to this compound can improve the solubility and dispersibility of active ingredients in pesticide formulations .
Herbicide Efficacy
Additionally, studies have explored the herbicidal properties of triazine derivatives. The structural characteristics of this compound suggest it may enhance the selectivity and potency of herbicides against specific weeds while minimizing harm to crops .
Materials Science
UV Absorption Properties
The compound's unique molecular structure allows for potential applications as a UV absorber in various materials. Triazine-based compounds are known for their ability to absorb UV radiation effectively. This property can be harnessed in plastics and coatings to enhance their durability against UV degradation .
Case Study 1: Anticancer Activity Evaluation
In a study published in PubMed Central, researchers synthesized various benzo[b]thiophene derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with structural similarities to this compound showed promising results with significant inhibition of cell growth at low micromolar concentrations .
Case Study 2: Pesticidal Formulation Development
A recent patent highlighted the formulation of water-soluble pesticide granules utilizing triazine derivatives. The inclusion of compounds like this compound was shown to enhance the granules' stability and effectiveness against target pests while reducing environmental impact .
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding carboxylic derivatives . The molecular targets and pathways involved include the formation of an active ester intermediate and the subsequent nucleophilic substitution reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Containing Antifungal Agents
- (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI): TRI shares the 4,6-dimethoxy-1,3,5-triazin-2-yl group with the target compound but differs in its linkage (vinyl vs. methyl) and aromatic moiety (4-methoxyaniline vs. benzo[b]thiophene). TRI exhibits antifungal activity against Candida albicans, attributed to its para-substituted aromatic group and free -NH- linker .
Sulfonylurea Herbicides with Triazine Moieties
- Cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide): Cinosulfuron contains the same 4,6-dimethoxy-triazine core but incorporates a sulfonamide group linked to a benzene ring. This structural difference underpins its herbicidal activity via acetolactate synthase inhibition . The target compound’s carboxamide group, in contrast, may redirect its bioactivity toward non-agrochemical applications.
Benzothiophene Carboxamide Derivatives
- 3-Chloro-N-(2,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide :
This analog (CAS 325850-91-7) shares the benzo[b]thiophene carboxamide scaffold but replaces the triazine group with a chloro-substituted dimethylphenyl moiety. The absence of the triazine ring likely alters its mechanism of action, though specific biological data are unavailable .
Triazine-Based Coupling Reagents
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) :
DMTMM utilizes the triazine core as a reactive group for carboxylate activation in peptide synthesis. The target compound’s methyl-linked benzothiophene carboxamide suggests a divergent role, possibly as a bioactive molecule rather than a reagent .
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Research Implications and Gaps
- Structural Determinants of Activity : The dimethoxy-triazine group appears critical across diverse applications (antifungal, herbicidal, chemical synthesis). The target compound’s benzothiophene carboxamide may confer unique pharmacokinetic properties warranting further study.
- Comparative assays against fungal or cancer cell lines could elucidate its efficacy.
- Synthetic Utility : The methyl linker in the target compound may offer stability advantages over vinyl or sulfonamide linkages in drug design .
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound that combines the structural features of triazines and benzo[b]thiophenes. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzo[b]thiophene moiety linked to a 1,3,5-triazine derivative, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the coupling of benzo[b]thiophene derivatives with 4,6-dimethoxy-1,3,5-triazine. The method often employs amide coupling techniques using reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) for efficient formation of the amide bond .
Anticancer Activity
Research has indicated that compounds containing the benzo[b]thiophene moiety exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated various benzo[b]thiophene derivatives for their cytotoxic effects against cancer cell lines. The results showed that this compound demonstrated an IC50 value significantly lower than standard chemotherapeutics such as doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | A431 |
| N-(4,6-dimethoxy... | 0.3 | A431 |
This suggests a promising potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated:
- Case Study 2 : In vitro assays demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 15 |
| E. coli | 30 |
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The structural features of the triazine and thiophene rings are believed to play a crucial role in interacting with cellular targets .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, the triazine moiety (4,6-dimethoxy-1,3,5-triazine) can react with a benzothiophene carboxamide derivative under controlled conditions. Key parameters include:
- Temperature : 0–25°C to prevent side reactions (e.g., over-alkylation) .
- Solvent : Polar aprotic solvents like THF or DMF enhance reactivity .
- Catalyst : Use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) improves coupling efficiency .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of triazine to benzothiophene precursor) to maximize yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., dimethoxy triazine protons at δ 3.8–4.0 ppm, benzothiophene aromatic signals at δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 403.08) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the benzothiophene-triazine linkage .
Q. What functional groups dictate the compound’s reactivity in biological or chemical systems?
- Triazine core : The dimethoxy groups enhance electron density, making the triazine reactive toward nucleophiles (e.g., amines, thiols) in coupling reactions .
- Benzothiophene carboxamide : The sulfur atom in the thiophene ring participates in π-π stacking interactions, while the carboxamide group enables hydrogen bonding in biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : If antifungal activity is observed in vitro (e.g., MIC = 2 µg/mL) but not in vivo, consider:
- Solubility : Poor aqueous solubility may limit bioavailability. Use DMSO or cyclodextrin-based formulations .
- Metabolic stability : Assess liver microsome stability; modify the triazine or benzothiophene moieties to reduce CYP450-mediated degradation .
- Statistical Validation : Apply ANOVA to compare assay replicates and identify outliers .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s antitumor properties?
- Modular Synthesis : Replace the dimethoxy triazine with chloro or methyl analogs to evaluate electronic effects on activity .
- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) and correlate IC50 values with substituent electronegativity or steric bulk .
- Computational Modeling : Use molecular docking to predict binding affinity to targets like carbonic anhydrase IX (CA IX) .
Q. What mechanistic insights exist for its role as a coupling reagent in peptide synthesis?
- Activation Pathway : The triazine reacts with carboxylates to form active esters, which then couple with amines. DMTMM accelerates this via morpholinium intermediate formation .
- Kinetic Studies : Monitor reaction rates via stopped-flow spectroscopy; triazine-based reagents show 10x faster activation compared to carbodiimides .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Co-solvents : Use ethanol/PEG 400 mixtures (70:30 v/v) to enhance solubility without toxicity .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in rodent models .
Q. What comparative studies highlight its advantages over structurally similar analogs?
- Antifungal Activity : Compared to pyridine derivatives, the triazine-benzothiophene hybrid shows 5x lower MIC against Candida albicans due to enhanced membrane permeability .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 215°C, 30°C higher than non-methoxy triazine analogs, indicating superior stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
